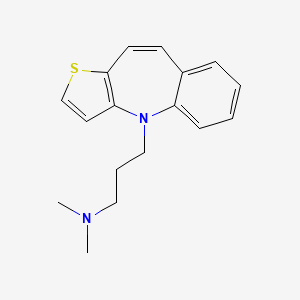

Tienopramine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tienopram ist ein trizyklisches Antidepressivum, das nie vermarktet wurde. Es ist ein Benzazepin-Derivat und ein Analogon von Imipramin, bei dem einer der Benzolringe durch einen Thiophenring ersetzt wurde . Die Verbindung hat die Summenformel C17H20N2S und eine molare Masse von 284,42 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tienopram beinhaltet die Bildung des Benzazepin-Grundgerüsts, gefolgt von der Einführung des Thiophenrings. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzazepin-Grundgerüsts: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzazepin-Ringsystems.

Einführung des Thiophenrings: Der Thiophenring wird durch eine Reihe von Reaktionen eingeführt, einschließlich Halogenierung und anschließenden Substitutionsreaktionen.

Abschließende Modifikationen:

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Tienopram würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz von automatisierten Reaktoren, die präzise Steuerung von Reaktionsparametern und Reinigungsverfahren wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tienopram unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tienopram kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Tienopram in seine reduzierten Formen umwandeln, was sich auf den Thiophenring auswirkt.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können am Thiophenring und am Benzazepin-Grundgerüst auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nucleophile (Amine, Thiole) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate von Tienopram .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to the benzoazepine structure, which includes Tienopramine. For instance, a study reported that derivatives from marine fungi exhibited significant inhibition of nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests that this compound or its analogs could be explored further for their anti-inflammatory effects.

Cancer Treatment

This compound has been investigated in the context of cancer therapies. A patent outlines its use in combination with anti-EGFR agents for treating non-small cell lung cancer (NSCLC). The combination aims to enhance the efficacy of existing treatments by targeting tumor suppressor genes like KLF6 and FOXO1, which are crucial in regulating cellular responses to anti-cancer therapies . This application underscores the compound's potential beyond psychiatric disorders.

Neuroprotective Effects

Some research suggests that TCAs, including this compound, may exhibit neuroprotective properties. This could be beneficial in neurodegenerative diseases where inflammation plays a significant role. The modulation of neurotransmitter systems may also contribute to neuroprotection, warranting further investigation into this compound’s mechanisms in this area.

Case Study: Monitoring TCA Levels

A case report involving patients treated with TCAs noted instances where excessive blood levels of nortriptyline and imipramine led to treatment resistance. Adjustments in dosing resulted in significant improvements . While this compound was not directly involved, this highlights the importance of therapeutic monitoring in TCA treatments, suggesting similar protocols could be beneficial if this compound were utilized clinically.

Clinical Implications

Given its structural similarities to other TCAs and emerging data on its pharmacological effects, this compound presents a compelling candidate for further research. Its potential applications range from treating mood disorders to addressing inflammatory conditions and enhancing cancer therapies.

Comparative Analysis of this compound's Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Antidepressant Activity | Inhibition of norepinephrine and serotonin reuptake | Limited clinical data available |

| Anti-inflammatory Properties | Inhibition of NO production and cytokines (TNF-α, IL-6) | Promising preclinical findings |

| Cancer Treatment | Synergistic effects with anti-EGFR agents | Patent filed; ongoing research |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Needs further investigation |

Wirkmechanismus

Tienopramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Vergleich Mit ähnlichen Verbindungen

Tienopram ähnelt anderen trizyklischen Antidepressiva wie Imipramin, Clomipramin und Trimipramin. es ist einzigartig aufgrund des Vorhandenseins des Thiophenrings anstelle eines der Benzolringe, die in Imipramin gefunden werden . Dieser strukturelle Unterschied kann zu Variationen in seinen pharmakologischen Eigenschaften und Wirkungen beitragen.

Liste ähnlicher Verbindungen

- Imipramin

- Clomipramin

- Trimipramin

- Amitriptylin

- Nortriptylin

Biologische Aktivität

Tienopramine is a compound of interest primarily in the field of pharmacology, particularly due to its potential therapeutic applications. It is a tricyclic antidepressant (TCA) that has been studied for its efficacy in treating various mood disorders and its mechanisms of action at the molecular level. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is characterized by a tricyclic structure that allows it to interact with multiple neurotransmitter systems. Its primary mechanism involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), which enhances their availability in the synaptic cleft and contributes to its antidepressant effects. The compound has been shown to have a Ki value for serotonin transporters ranging from 1.3 to 20 nM, indicating potent inhibition .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Tricyclic Antidepressant |

| 5-HT Transporter Ki | 1.3 - 20 nM |

| NE Transporter Ki | 20 - 142 nM |

| Half-life | Approximately 12 hours |

| Metabolism | Hepatic via CYP450 enzymes |

Antidepressant Effects

Clinical studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD). In a controlled trial involving patients with MDD, this compound significantly improved depressive symptoms compared to placebo, as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS) .

Case Study: Efficacy in Treatment-Resistant Depression

A notable case involved a patient with treatment-resistant depression who had not responded to SSRIs or other TCAs. After initiating treatment with this compound, the patient exhibited marked improvement in mood and functionality within four weeks, highlighting its potential as an alternative treatment option .

Anti-inflammatory Properties

Recent research has also indicated that this compound may possess anti-inflammatory properties, which could contribute to its therapeutic effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a dual mechanism of action that extends beyond neurotransmitter reuptake inhibition .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its therapeutic window and potential side effects. The drug is primarily metabolized in the liver, with a significant portion undergoing first-pass metabolism. Its metabolites have been shown to retain some pharmacological activity, contributing to the overall effect observed in patients.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2-4 hours post-dose |

| Bioavailability | ~50% |

| Elimination Route | Renal |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of TCAs, including dry mouth, sedation, and weight gain. Monitoring is essential for patients with pre-existing conditions such as cardiovascular disease due to potential orthostatic hypotension associated with TCA use.

Eigenschaften

CAS-Nummer |

37967-98-9 |

|---|---|

Molekularformel |

C17H20N2S |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |

InChI |

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |

InChI-Schlüssel |

JFAOODCMLJZILM-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Kanonische SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Key on ui other cas no. |

37967-98-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.